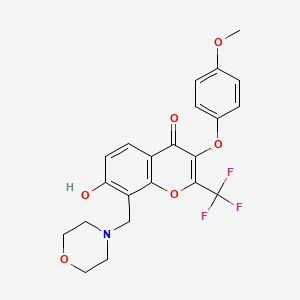

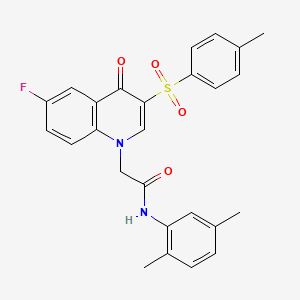

![molecular formula C23H15ClN4O3 B2609369 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-92-6](/img/structure/B2609369.png)

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazoloquinoline derivative with methoxy, chlorophenyl, and nitrophenyl substituents. Pyrazoloquinolines are a class of compounds that contain a pyrazole ring fused to a quinoline ring. The methoxy group (-OCH3) is an electron-donating group, while the nitro group (-NO2) is an electron-withdrawing group. The chlorophenyl group is a phenyl ring with a chlorine atom substitution .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the substituents. The pyrazoloquinoline core could potentially be formed through a cyclization reaction . The methoxy, chlorophenyl, and nitrophenyl groups could then be introduced through substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazole and quinoline rings, with the methoxy, chlorophenyl, and nitrophenyl groups attached at the 1, 3, and 8 positions, respectively .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the electron-donating and electron-withdrawing groups present. The methoxy group could potentially undergo demethylation reactions, while the nitro group could be reduced to an amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could potentially make the compound more polar, affecting its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research on pyrazolo[4,3-c]quinoline derivatives often focuses on their synthesis and chemical properties. For instance, studies have explored the synthesis of condensed heterotricycles, including pyrazolo[4,3-c]quinoline derivatives, highlighting their unique chemical reactions and potential for producing novel compounds with diverse properties (Nagarajan & Shah, 1992). These synthetic pathways can lead to compounds with varied applications in medicinal chemistry, materials science, and catalysis.

Optical and Electronic Properties

Compounds related to 1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline have been studied for their optical and electronic properties. For example, the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives have been investigated, indicating potential applications in optoelectronic devices and as materials for photovoltaic cells (Zeyada, El-Nahass, & El-Shabaan, 2016). Such studies are crucial for the development of new materials with tailored optical properties for specific technological applications.

Biological Activity

Research into pyrazolo[4,3-c]quinoline derivatives also extends to their biological activity, exploring potential therapeutic applications. Although information on the specific biological activities of this compound is not provided, related compounds have shown a range of biological effects, including antimicrobial, antiviral, and anticancer activities. For example, derivatives of pyrazolo[3,4-b]quinoline have been investigated for their antimicrobial properties, offering insights into their potential as novel therapeutic agents (El-Gamal, Hagrs, & Abulkhair, 2016).

Corrosion Inhibition

Another area of application for pyrazolo[4,3-c]quinoline derivatives is in corrosion inhibition. Compounds with similar structures have been evaluated for their effectiveness in protecting metals against corrosion, particularly in acidic environments. This research is significant for industrial applications, where corrosion resistance is crucial for the longevity and safety of metal structures and components (Saraswat & Yadav, 2020).

Mécanisme D'action

Target of Action

The compound “1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline derivative. Quinoline derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some quinoline derivatives have been found to exhibit anticancer activity .

Mode of Action

The mode of action of quinoline derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some quinoline derivatives are known to interact with DNA or inhibit certain enzymes, leading to their anticancer activity .

Biochemical Pathways

Quinoline derivatives can affect various biochemical pathways. For example, some quinoline derivatives have been found to inhibit the synthesis of certain proteins or disrupt cellular signaling pathways, leading to cell death .

Result of Action

The result of the action of “this compound” would depend on its specific targets and mode of action. If it has anticancer activity like some other quinoline derivatives, it might lead to the death of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(3-chlorophenyl)-8-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN4O3/c1-31-18-9-10-21-19(12-18)23-20(13-25-21)22(14-5-7-16(8-6-14)28(29)30)26-27(23)17-4-2-3-15(24)11-17/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSFUTSMWZDYMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

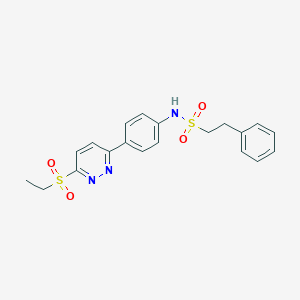

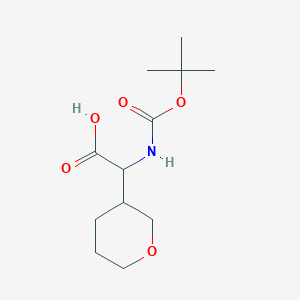

![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2609286.png)

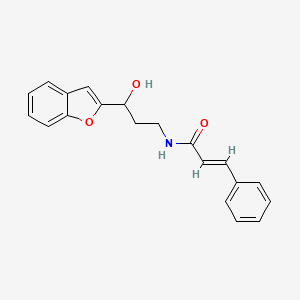

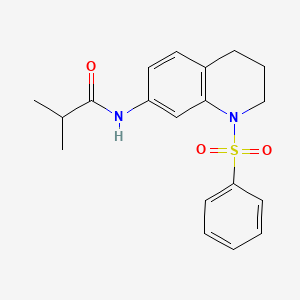

![3-(3,4-dimethylphenyl)-6-[(E)-3-phenylprop-2-enyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2609289.png)

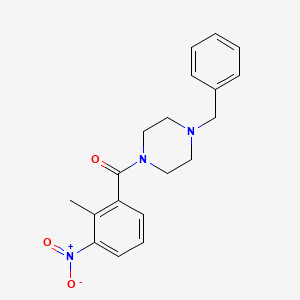

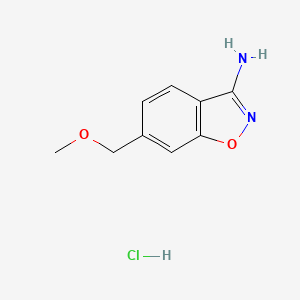

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2609298.png)

![N1-[(2-chlorophenyl)(cyano)methyl]-N3-methylbenzene-1,3-dicarboxamide](/img/structure/B2609304.png)

![3-[(3-Bromo-4-ethoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2609305.png)

![5-(3,4-dimethylphenyl)-3-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2609309.png)